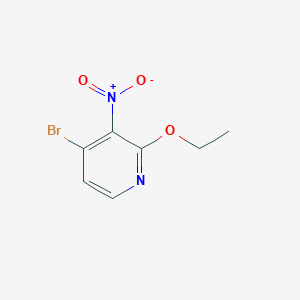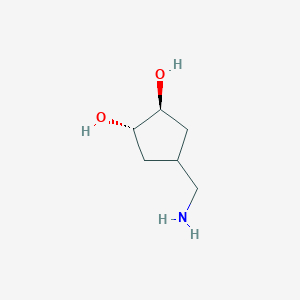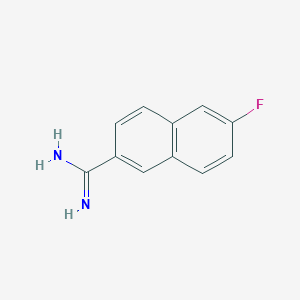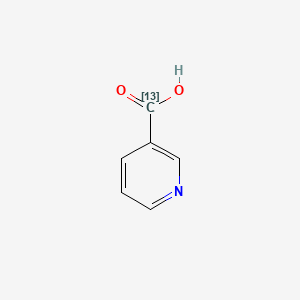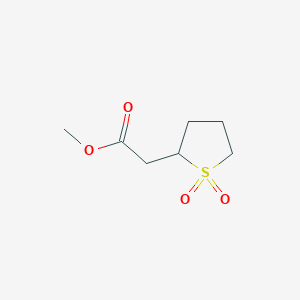
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is an organic compound with the molecular formula C₇H₁₂O₄S. It is a derivative of tetrahydrothiophene, featuring a sulfone group and an ester functional group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Starting Material: Tetrahydrothiophene.
Oxidation: The tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) to form the sulfone derivative.
Esterification: The sulfone derivative is then reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of oxidation and esterification can be scaled up for larger production if needed.
化学反应分析
Types of Reactions
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters.
科学研究应用
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting sulfone-containing drugs.
Biological Studies: It serves as a probe to study enzyme mechanisms and metabolic pathways involving sulfone groups.
Industrial Chemistry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic pathways. The ester group can undergo hydrolysis, releasing the active sulfone derivative, which can then interact with its targets.
相似化合物的比较
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A similar compound with a different ring structure.
Methyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Another sulfone-containing ester with different functional groups.
Uniqueness
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to its specific combination of a sulfone group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and biological research.
属性
IUPAC Name |
methyl 2-(1,1-dioxothiolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)5-6-3-2-4-12(6,9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRXZURMRNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



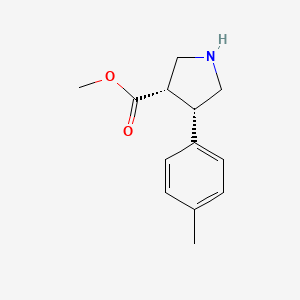
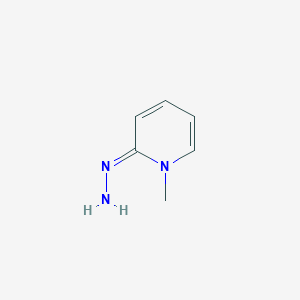

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

